molecular formula C10H7N3S B2377585 5-(1H-benzo[d]imidazol-2-yl)thiazole CAS No. 90765-94-9

5-(1H-benzo[d]imidazol-2-yl)thiazole

Cat. No.: B2377585
CAS No.: 90765-94-9
M. Wt: 201.25
InChI Key: GVLDOZDIEFWUJQ-UHFFFAOYSA-N
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Description

5-(1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. These structures are known for their significant biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often require solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-benzo[d]imidazol-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
  • 1H-Benzo[d]imidazole-2-thiol
  • Benzo[d]thiazole-2-thiol

Uniqueness: 5-(1H-benzo[d]imidazol-2-yl)thiazole stands out due to its dual ring structure, which imparts unique chemical and biological properties. Compared to similar compounds, it often exhibits higher potency and selectivity in biological assays .

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDOZDIEFWUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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